molecular formula C13H13ClN2O B2966041 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone CAS No. 869626-49-3

1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone

Cat. No. B2966041
CAS RN: 869626-49-3
M. Wt: 248.71
InChI Key: DUCHKCRRVOSXGM-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, commonly referred to as 4-CPP, is an organic compound with a variety of applications in organic synthesis and scientific research. It is a versatile and useful reagent for a range of organic transformations and can be used as a starting material for a variety of organic compounds. 4-CPP is also used as a research tool to study the effects of biochemical and physiological changes in living organisms.

Scientific Research Applications

Molecular Structure and Docking Studies

  • Vibrational and Structural Observations : A study by ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of the molecular structure and vibrational spectra of a compound similar to 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone. The study involved density functional theory (DFT) calculations and revealed insights into the compound's nonlinear optical properties and potential charge transfer within the molecule. The molecular electrostatic potential study indicated possible sites for electrophilic and nucleophilic attack, suggesting the compound's reactivity characteristics (ShanaParveen et al., 2016).

  • Molecular Docking and Antimicrobial Activity : A related compound was evaluated for its antimicrobial and anticancer activities. The study by Hafez et al. (2016) synthesized and characterized various derivatives, finding that some compounds showed higher anticancer activity than a reference drug and exhibited good to excellent antimicrobial activity (Hafez et al., 2016).

  • Synthesis and Biological Evaluation : A study by Bandgar et al. (2009) synthesized a novel series of pyrazole derivatives and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. The study highlighted the potential of these compounds as lead compounds for future drug discovery, with certain derivatives exhibiting promising activity in these areas (Bandgar et al., 2009).

  • Synthesis and Corrosion Inhibition : Louroubi et al. (2019) synthesized a new pyrrole derivative and explored its corrosion inhibition efficiency on steel surfaces. The study used various spectroscopic techniques and density functional theory (DFT) for structural characterization, suggesting potential applications in corrosion protection (Louroubi et al., 2019).

  • Synthesis and Antimicrobial Activity : Sivakumar et al. (2021) conducted a study on a molecule similar to 1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethanone, examining its molecular structure, spectroscopic properties, and antimicrobial activity. The study combined experimental and theoretical vibrational analysis and explored the molecule's potential as an antimicrobial agent (Sivakumar et al., 2021).

  • Insecticidal Evaluation and Molecular Docking : Halim et al. (2020) synthesized novel pyrazole-based tetrahydropyrimidine derivatives and evaluated their insecticidal activity. The study included molecular docking and DFT calculations, indicating the potential of these compounds in pest control applications (Halim et al., 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-9-7-10(2)16(15-9)8-13(17)11-3-5-12(14)6-4-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCHKCRRVOSXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101321676
Record name 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818926
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone

CAS RN

869626-49-3
Record name 1-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101321676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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